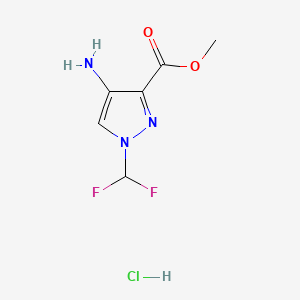
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the NF-κB pathway. TPCA-1 has been shown to inhibit the activity of IKKβ, a key component of the NF-κB pathway, and has been used to investigate the role of this pathway in various biological processes.
Mecanismo De Acción
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl inhibits the activity of IKKβ, a key component of the NF-κB pathway. Specifically, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl binds to the ATP-binding site of IKKβ and prevents its activation. This results in the inhibition of NF-κB signaling and downstream gene expression.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to have various biochemical and physiological effects. For example, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(Thiazol-5-YL)phenyl)methanamine 2hcl in lab experiments is its specificity for IKKβ. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to have minimal off-target effects, which makes it a reliable tool for studying the NF-κB pathway. However, one limitation of using (4-(Thiazol-5-YL)phenyl)methanamine 2hcl is its relatively low potency compared to other IKKβ inhibitors. This may require higher concentrations of (4-(Thiazol-5-YL)phenyl)methanamine 2hcl to achieve the desired effect, which could increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for research involving (4-(Thiazol-5-YL)phenyl)methanamine 2hcl. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of the role of the NF-κB pathway in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl could be used in combination with other inhibitors or drugs to investigate potential synergistic effects.
Métodos De Síntesis
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitrothiazole with 4-(aminomethyl)phenylboronic acid, followed by reduction of the nitro group and subsequent cyclization to form the thiazole ring. The resulting compound is then treated with hydrochloric acid to form the 2hcl salt of (4-(Thiazol-5-YL)phenyl)methanamine 2hcl.
Aplicaciones Científicas De Investigación
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been used extensively in scientific research to study the NF-κB pathway and its role in various biological processes. For example, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been used to investigate the role of NF-κB in inflammation, cancer, and autoimmune diseases. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has also been used to study the interaction between NF-κB and other signaling pathways, such as the MAPK pathway.
Propiedades
IUPAC Name |
[4-(1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIJPXFNWLYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


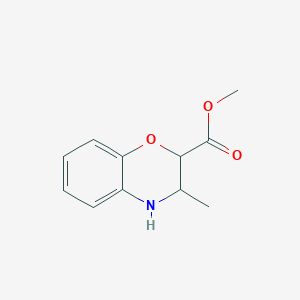
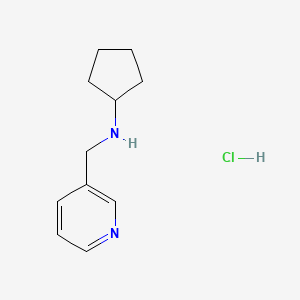
![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
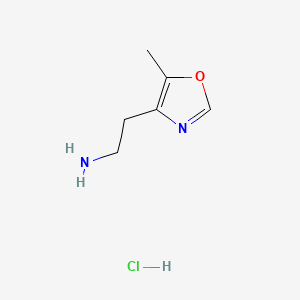

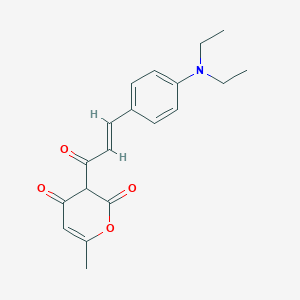
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)


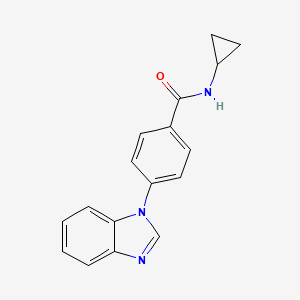

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
